
2-phenylacetic acid;1-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylacetic acid and 1-phenylpiperazine are two distinct organic compounds that have garnered significant interest in various fields of research and industry. 2-Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group. It is a white solid with a strong honey-like odor . 1-Phenylpiperazine is a derivative of piperazine, a heterocyclic organic compound, and is known for its applications in pharmaceuticals and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpiperazine can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often involve specific reaction conditions such as the presence of bases like DBU and the use of protective groups.
2-Phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide . This method involves the reaction of benzyl cyanide with water under acidic or basic conditions to yield 2-phenylacetic acid.
Industrial Production Methods
Industrial production of 1-phenylpiperazine often involves large-scale chemical synthesis using the methods mentioned above, optimized for higher yields and purity. The production of 2-phenylacetic acid on an industrial scale typically involves the hydrolysis of benzyl cyanide, which is a well-established method in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
2-Phenylacetic acid undergoes various chemical reactions, including ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone or with a large excess of another carboxylic acid to form phenylacetone .
1-Phenylpiperazine can participate in various reactions, including substitution and cyclization reactions. These reactions often involve common reagents such as sulfonium salts and bases like DBU .
Common Reagents and Conditions
2-Phenylacetic acid: Common reagents include acetic anhydride for condensation reactions and water for hydrolysis reactions.
1-Phenylpiperazine: Common reagents include sulfonium salts and bases like DBU for cyclization reactions.
Major Products Formed
2-Phenylacetic acid: Major products include dibenzyl ketone and phenylacetone.
1-Phenylpiperazine: Major products depend on the specific reaction but can include various substituted piperazines.
Scientific Research Applications
2-Phenylacetic acid is used in the synthesis of various pharmaceuticals and as a precursor in organic synthesis . It is also an active auxin, a type of plant hormone, and has applications in plant biology .
1-Phenylpiperazine is widely employed in pharmaceuticals, including drugs such as trimetazidine, ranolazine, and aripiprazole . It is also used as an intestinal permeation enhancer in drug delivery systems .
Mechanism of Action
2-Phenylacetic acid acts as an auxin in plants, regulating various aspects of plant growth and development . It is also involved in the metabolism of phenylalanine in humans .
1-Phenylpiperazine enhances transepithelial transport with minimal cytotoxicity, making it useful as an intestinal permeation enhancer . Its mechanism involves interactions with the intestinal epithelium to increase permeability.
Comparison with Similar Compounds
Similar Compounds
2-Phenylacetic acid: Similar compounds include benzoic acid, phenylpropanoic acid, and cinnamic acid.
1-Phenylpiperazine: Similar compounds include other piperazine derivatives such as 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine.
Uniqueness
2-Phenylacetic acid is unique due to its dual role as a precursor in organic synthesis and as an auxin in plant biology . 1-Phenylpiperazine stands out for its applications in pharmaceuticals and its effectiveness as an intestinal permeation enhancer with minimal cytotoxicity .
Properties
CAS No. |
23245-04-7 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-phenylacetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C8H8O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-8(10)6-7-4-2-1-3-5-7/h1-5,11H,6-9H2;1-5H,6H2,(H,9,10) |
InChI Key |
DNFADVVFRPPBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


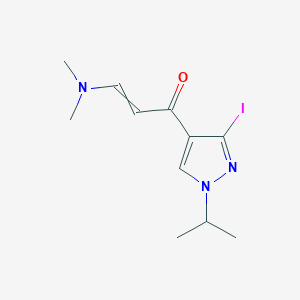
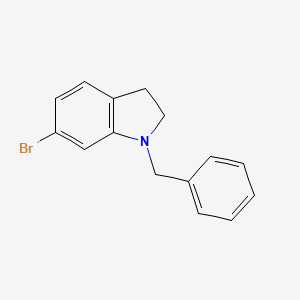
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
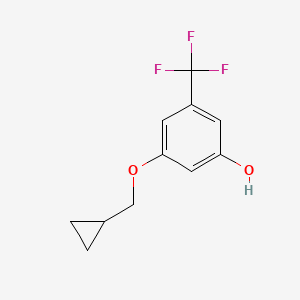
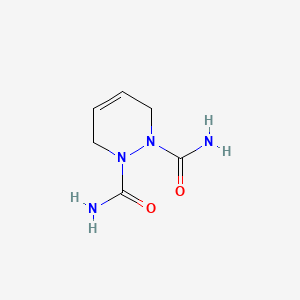
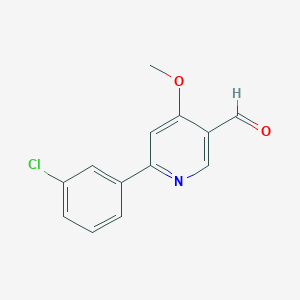
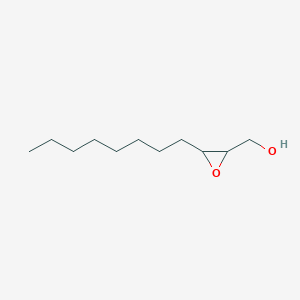
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
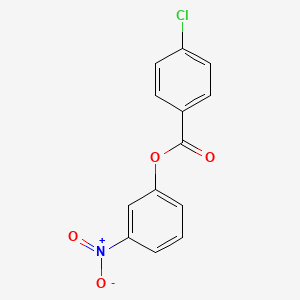
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

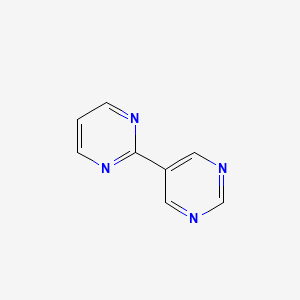
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
